[2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-7-9-16(14,15)13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWRBBQOTUJTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine typically involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride, followed by the introduction of an ethylamine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Molecular Features
4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline
- Structure : An aniline group replaces the ethylamine in the target compound.
- Key Data :
- Comparison : The aniline derivative’s para-substitution and aromatic amine group likely enhance resonance stabilization compared to the ethylamine in the target compound. This difference may influence solubility and reactivity in synthetic applications.
{2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine Hydrochloride
- Structure: Features an isoquinoline core instead of dihydroquinoline and a phenyl ring in the sulfonyl linkage.
- Key Data: CAS No.: 384815-61-6 Suppliers: Multiple sources list this compound, suggesting industrial relevance .
- The hydrochloride salt form improves stability and solubility compared to the free base of the target compound.
[4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetic Acid
- Structure: An acetic acid group replaces the ethylamine, with a methylphenoxy substituent.
- Key Data: Synonyms: BBL002574 Application: Likely used as a synthetic intermediate for bioactive molecules .
- Comparison : The carboxylic acid group enables conjugation reactions (e.g., esterification), whereas the ethylamine in the target compound may facilitate salt formation or nucleophilic reactions.
Physicochemical Properties
*Assumes dihydroquinoline (C₉H₉N) + sulfonylethylamine (C₂H₆NSO₂).
Biological Activity
[2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C11H16N2O2S and is characterized by a sulfonamide group attached to a dihydroquinoline moiety. This unique structure is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been studied for its selective inhibition of the aldo-keto reductase family 1 member C3 (AKR1C3), which plays a significant role in hormone metabolism and is implicated in various cancers, including castration-resistant prostate cancer (CRPC) . The selectivity of this compound towards AKR1C3 over its isoform AKR1C2 is a critical aspect of its potential therapeutic application.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has demonstrated promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Research into related quinoline derivatives has indicated broad-spectrum activity against drug-resistant strains of bacteria and fungi. This aspect makes it a candidate for developing new antimicrobial agents .
Study on AKR1C3 Inhibition
In a detailed study exploring the binding modes of inhibitors for AKR1C3, it was found that this compound analogs could achieve up to 5000-fold selectivity against AKR1C3 compared to AKR1C2. This selectivity is attributed to the unique interactions between the compound's bicyclic moiety and the enzyme's active site .
Cytotoxicity Assessments
In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancer models. For instance, modifications to the dihydroquinoline structure have led to varying degrees of cytotoxicity against colorectal cancer cells (Caco-2), with some derivatives achieving over 50% reduction in cell viability .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)ethyl]amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation of a dihydroquinoline precursor. For example, similar tetrahydroquinoline derivatives (e.g., 1-(2-(diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) are synthesized by reacting aminoethyl intermediates with activated sulfonyl chlorides under inert conditions. Yield optimization (e.g., 52–90%) is achieved by controlling reaction time, temperature, and stoichiometry, as seen in analogous syntheses . Characterization via NMR (e.g., δ 6.48–6.32 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS: 248.2 [M + 1]) confirms structural integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, analogous sulfonamide-containing amines require:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4 applies to similar compounds) .
- Spill management : Absorb with sand or vermiculite; dispose as hazardous waste via licensed contractors .
- Storage : Keep sealed in cool, dry conditions away from oxidizers .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : HPLC or TLC with UV detection (λ ~254 nm) to assess purity.
- Spectroscopy : NMR for functional group analysis (e.g., sulfonyl protons at δ 3.0–3.5 ppm) and ESI-MS for molecular weight confirmation .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for dihydroquinoline sulfonamide derivatives?
- Methodological Answer : Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Isomeric impurities : Use chiral HPLC to separate enantiomers, as stereochemistry impacts bioactivity .
- Solubility effects : Test compounds in buffers with varying pH or co-solvents (e.g., DMSO ≤1%) to ensure consistent bioavailability .
- Assay interference : Include negative controls to rule out non-specific interactions (e.g., fluorescence quenching in enzyme assays) .
Q. How does the sulfonyl group influence the compound’s stability under physiological conditions?
- Methodological Answer : The sulfonyl moiety enhances hydrolytic stability compared to ester or amide analogs. To assess:
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C; monitor degradation via LC-MS over 24–72 hours.
- Plasma stability : Evaluate half-life in human plasma using protein precipitation and LC quantification .
- Computational modeling : Predict degradation pathways via DFT calculations (e.g., bond dissociation energies of S–N or S–O bonds) .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets like GSK-3β, leveraging crystal structures (PDB: 1I09) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding mode stability (e.g., RMSD <2 Å) .
- QSAR models : Train models on analogous dihydroquinoline derivatives to predict IC values against kinases or GPCRs .
Q. How can isotopic labeling (e.g., , ) aid in metabolic studies of this compound?
- Methodological Answer :
- Synthesis of labeled analogs : Incorporate at non-labile positions (e.g., ethylamine chain) via deuterated reagents (e.g., DO exchange; 98 atom% D achievable) .
- Tracing metabolism : Use LC-MS/MS to monitor deuterium retention in hepatocyte incubations, identifying major Phase I/II metabolites .
- Quantitative imaging : -labeled compounds enable tracking in tissues via MRI or PET .
Q. What role does the dihydroquinoline scaffold play in modulating selectivity for aminergic receptors?
- Methodological Answer :
- Pharmacophore mapping : Overlay the compound’s structure with known receptor ligands (e.g., serotonin 5-HT antagonists) to identify critical H-bond donors/acceptors .
- Mutagenesis studies : Compare binding affinities in wild-type vs. mutant receptors (e.g., T3.32A mutations in GPCRs) to pinpoint interaction sites .
- SAR analysis : Synthesize analogs with modified sulfonyl or ethylamine groups; correlate structural changes with IC shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
